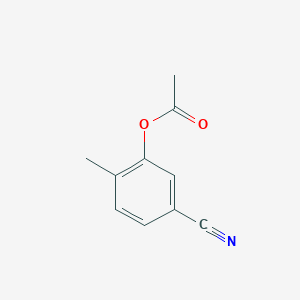

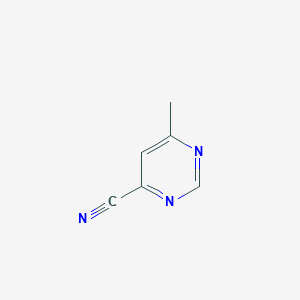

6-Methylpyrimidine-4-carbonitrile

Vue d'ensemble

Description

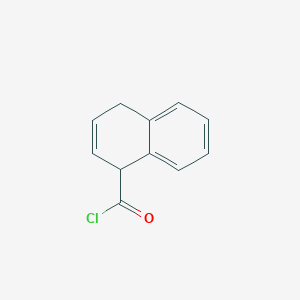

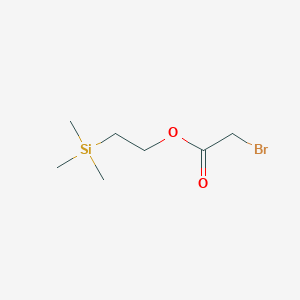

6-Methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a cyano group (-CN) attached to the carbon atom at position 4 of the pyrimidine ring.

Applications De Recherche Scientifique

Synthesis of Pyrimidine Derivatives : Yamanaka (1958) demonstrated the preparation of 4-alkoxy-6-methylpyrimidines and their conversion to N-oxides and further to 4-alkoxy-6-methylpyrimidine-2-carbonitrile using the Reissert reaction. This study showcases the chemical versatility of pyrimidine derivatives (Yamanaka, 1958).

Development of Scalable Syntheses : Zhao, Ma, and Chen (2012) developed scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. This process demonstrates the industrial applicability of pyrimidine derivatives in vitamin synthesis (Zhao, Ma, & Chen, 2012).

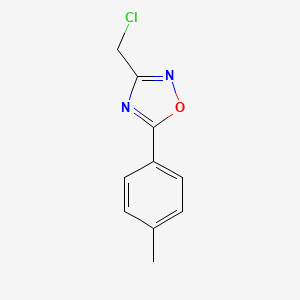

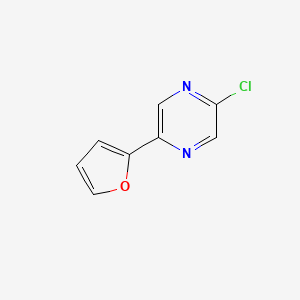

Antibacterial Applications : Hamid and Shehta (2018) explored the use of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile in synthesizing new pyrimidines with antibacterial properties. This study highlights the potential of pyrimidine derivatives in developing new antibacterial agents (Hamid & Shehta, 2018).

Antibacterial Activity of Pyrimidine Derivatives : Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, showcasing the potential of pyrimidine derivatives in medical applications (Rostamizadeh et al., 2013).

Synthesis and Cytotoxic Activities : Parveen et al. (2017) focused on synthesizing compounds with a pyrimidine base and evaluating their cytotoxic activities against cancer cell lines. This research points to the potential use of pyrimidine derivatives in cancer research (Parveen et al., 2017).

Synthesis of Novel Antimicrobial Agents : Al-Abdullah et al. (2011) synthesized a new series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, testing their effectiveness as antimicrobial agents, further emphasizing the role of pyrimidine derivatives in antimicrobial research (Al-Abdullah et al., 2011).

Development of Fused Pyrimidines with Antioxidant Activity : Salem et al. (2015) utilized a tetrahydropyrimidine derivative to synthesize novel fused heterocyclic compounds, demonstrating their antioxidant activities (Salem et al., 2015).

Mécanisme D'action

Target of Action

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

Many pyrimidines exhibit their effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are involved in multiple cellular processes that maintain cell growth and metabolism . They are the building blocks of RNA and precursors for deoxyribonucleotides, necessary for glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .

Pharmacokinetics

The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effect .

Result of Action

Propriétés

IUPAC Name |

6-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTRKOJHWJWPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506820 | |

| Record name | 6-Methylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28840-41-7 | |

| Record name | 6-Methylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)